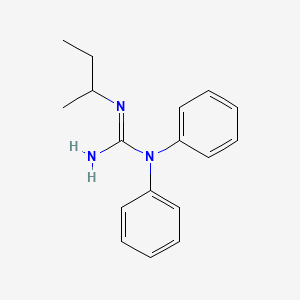
N''-Butan-2-yl-N,N-diphenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-Butan-2-yl-N,N-diphenylguanidine is a chemical compound belonging to the guanidine family. Guanidine derivatives are known for their diverse applications in materials science, biological and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Butan-2-yl-N,N-diphenylguanidine typically involves the reaction of N-chlorophthalimide, isocyanides, and amines. This one-pot approach provides efficient access to diverse guanidines under mild conditions . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of guanidine derivatives, including N’'-Butan-2-yl-N,N-diphenylguanidine, often relies on large-scale chemical reactors where the reactants are combined under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-Butan-2-yl-N,N-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Applications De Recherche Scientifique
N’'-Butan-2-yl-N,N-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.
Medicine: Research is ongoing into its potential use as an antihypertensive agent and its role in inhibiting viral replication.
Industry: It is widely used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products
Mécanisme D'action
The mechanism of action of N’'-Butan-2-yl-N,N-diphenylguanidine involves its interaction with molecular targets such as enzymes and proteins. Its guanidine structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and stability. In the rubber industry, it acts as an accelerator by facilitating the cross-linking of rubber molecules, improving the material’s strength and elasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylguanidine: A closely related compound used as a vulcanization accelerator and in various chemical reactions.
N,N’-Diethylguanidine: Another guanidine derivative with similar applications in organic synthesis and industrial processes.
Uniqueness
N’'-Butan-2-yl-N,N-diphenylguanidine is unique due to its specific structure, which imparts distinct properties and reactivity compared to other guanidine derivatives. Its butan-2-yl group provides additional steric hindrance, influencing its interaction with other molecules and its overall stability.
Propriétés
Numéro CAS |
171767-35-4 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
2-butan-2-yl-1,1-diphenylguanidine |
InChI |
InChI=1S/C17H21N3/c1-3-14(2)19-17(18)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H2,18,19) |
Clé InChI |
HEZQOQQBMKKXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N=C(N)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


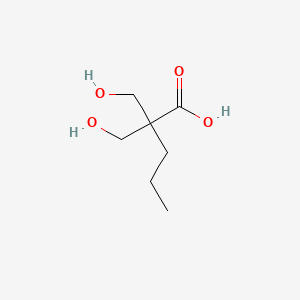
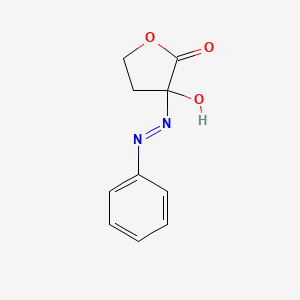
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
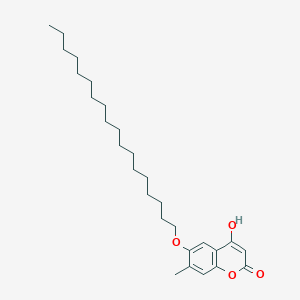
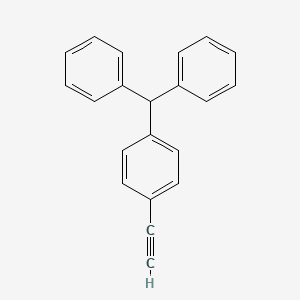

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

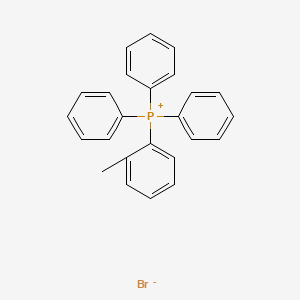

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
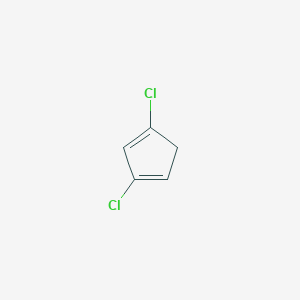
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
